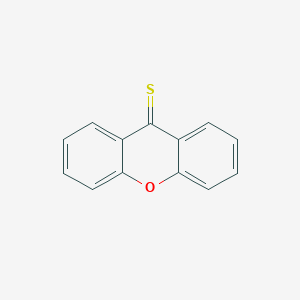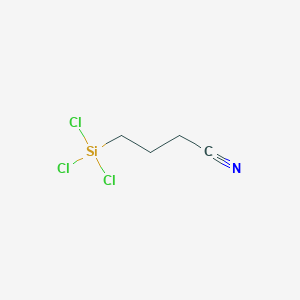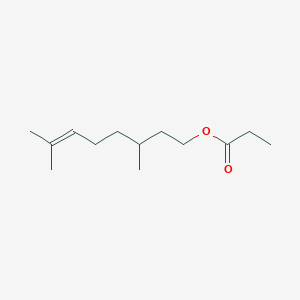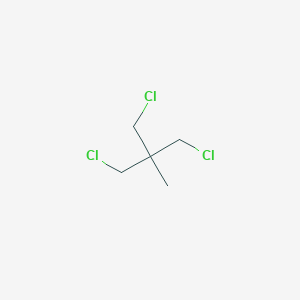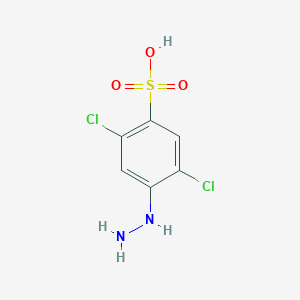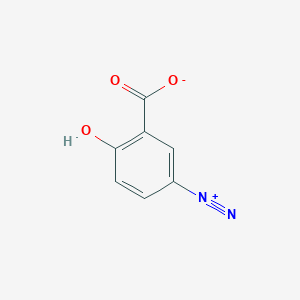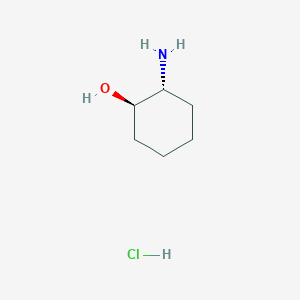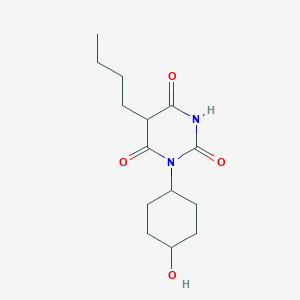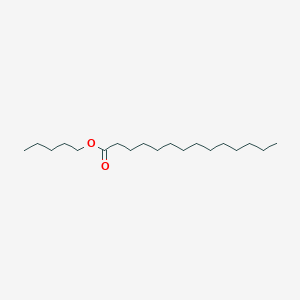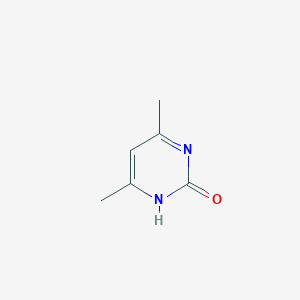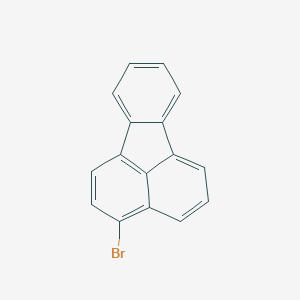
3-溴荧蒽
描述
3-Bromofluoranthene is a derivative of fluoranthene, which is classified as a polycyclic aromatic hydrocarbon. This compound is formed through the bromination of fluoranthene and is often found in fine particulate matter of air pollutants. It is known for its role in inducing vascular endothelial dysfunction, which is critical in the pathogenesis of cardiovascular and vascular diseases .
科学研究应用
3-Bromofluoranthene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology and Medicine: Studies have shown that 3-Bromofluoranthene induces vascular endothelial dysfunction through the MAPK-mediated-NFκB pro-inflammatory pathway and intracellular reactive oxygen species generation.
Industry: It is used in the production of materials for organic semiconductors and other advanced materials.
作用机制
Target of Action
The primary target of 3-Bromofluoranthene (3-BrFlu) is the vascular endothelial cells, specifically the SVEC4-10 cells . These cells play a critical role in the pathogenesis of cardiovascular and vascular diseases .
Mode of Action
3-BrFlu interacts with its targets and induces pro-inflammatory responses in a concentration-dependent manner . It triggers the generation of the pro-inflammatory mediator PGE2 through COX2 expression . Furthermore, it induces the expression of COX2 and the generation of pro-inflammatory cytokines, including TNFα and IL-6, through the phosphorylation of NF-κB p65 . This phosphorylation is mediated by the phosphorylation of MAPK, including p38 MAPK, ERK, and JNK .
Biochemical Pathways
The biochemical pathways affected by 3-BrFlu involve the MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation . The compound disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability . It also induces the generation of intracellular ROS, which is associated with the down-regulated activities of the antioxidant enzyme (AOE), including SOD and catalase .
Pharmacokinetics
The compound’s effects are concentration-dependent, suggesting that its bioavailability may influence its efficacy .
Result of Action
The action of 3-BrFlu results in vascular endothelial dysfunction . It causes concentration-dependent changes in ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta in zebrafish .
Action Environment
3-BrFlu is a secondary metabolite of fluoranthene and exists in the fine particulate matter of air pollutants . Environmental factors such as the presence of these pollutants may influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It is known to interact with various biomolecules, leading to a range of biochemical reactions .
Cellular Effects
3-Bromofluoranthene has been shown to induce vascular endothelial dysfunction in a concentration-dependent manner . It disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability through pro-inflammatory responses in vascular endothelial cells .
Molecular Mechanism
The molecular mechanism of 3-Bromofluoranthene involves the induction of pro-inflammatory mediators such as PGE2 through COX2 expression . It also induces the generation of pro-inflammatory cytokines, including TNFα and IL-6, through the phosphorylation of NF-κB p65, which is mediated by the phosphorylation of MAPK, including p38 MAPK, ERK, and JNK .
Temporal Effects in Laboratory Settings
It is known to induce concentration-dependent changes in ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta in zebrafish .
Dosage Effects in Animal Models
The effects of 3-Bromofluoranthene vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromofluoranthene can be synthesized by dissolving fluoranthene in nitrobenzene and slowly adding bromine diluted with nitrobenzene. The reaction mixture is then stirred at room temperature for 20 hours .
Industrial Production Methods: While specific industrial production methods for 3-Bromofluoranthene are not extensively documented, the laboratory synthesis method involving bromination of fluoranthene can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production to ensure safety and efficiency.
化学反应分析
Types of Reactions: 3-Bromofluoranthene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: It can be oxidized under specific conditions to form different oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include substituted fluoranthene derivatives.
Oxidation Reactions: Products include oxidized fluoranthene derivatives.
相似化合物的比较
Fluoranthene: The parent compound of 3-Bromofluoranthene.
3-Methylfluoranthene: Another derivative of fluoranthene, known for its role as an environmental pollutant and active tumor initiator.
Uniqueness of 3-Bromofluoranthene: 3-Bromofluoranthene is unique due to its specific bromination, which imparts distinct chemical reactivity and biological effects. Its ability to induce vascular endothelial dysfunction through specific molecular pathways sets it apart from other fluoranthene derivatives.
属性
IUPAC Name |
3-bromofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFCLXZMIFHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529497 | |
| Record name | 3-Bromofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-50-1 | |
| Record name | 3-Bromofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which 3-Bromofluoranthene induces vascular endothelial dysfunction?
A1: Research suggests that 3-Bromofluoranthene exposure leads to vascular endothelial dysfunction through a two-pronged mechanism:
- MAPK-mediated NFκB pro-inflammatory pathway activation: 3-Bromofluoranthene triggers the phosphorylation of MAPKs (p38 MAPK, ERK, and JNK), subsequently activating the NFκB p65 pathway. [] This activation stimulates the expression of COX2, leading to the production of the pro-inflammatory mediator PGE2. [] Additionally, it elevates the production of pro-inflammatory cytokines like TNFα and IL-6. []
- Intracellular ROS generation: 3-Bromofluoranthene exposure induces the generation of intracellular reactive oxygen species (ROS). [] This increase in ROS levels, coupled with the downregulation of antioxidant enzymes like SOD and catalase, contributes to oxidative stress and cellular damage, further exacerbating endothelial dysfunction. []
Q2: What are the observable consequences of 3-Bromofluoranthene exposure in a biological model like zebrafish?
A2: Studies using zebrafish as a model organism have revealed several detrimental effects of 3-Bromofluoranthene on vascular health, including:
- Increased ectopic angiogenesis: 3-Bromofluoranthene exposure is linked to a concentration-dependent increase in the formation of new blood vessels in the sub-intestinal vein of zebrafish. []
- Dorsal aorta dilation: Zebrafish exposed to 3-Bromofluoranthene exhibit a concentration-dependent dilation of their dorsal aorta. []
- Disrupted vascular endothelial integrity: 3-Bromofluoranthene exposure disrupts the integrity of the vascular endothelium, leading to increased permeability. []
Q3: How does the chemical structure of 3-Bromofluoranthene lend itself to being studied through various analytical methods?
A3: While the provided research papers don't delve deeply into specific analytical techniques for 3-Bromofluoranthene, its structure, featuring both a bromine atom and a fluoranthene ring system, makes it amenable to analysis by various techniques commonly employed in organic chemistry:
Q4: Does 3-Bromofluoranthene trigger apoptosis in vascular endothelial cells, and if so, what pathways are involved?
A4: Yes, research indicates that 3-Bromofluoranthene induces apoptosis in vascular endothelial cells. [] Although the specific mechanisms and pathways involved require further investigation, the available research suggests that both intrinsic and extrinsic caspase-dependent pathways contribute to 3-Bromofluoranthene-induced apoptosis in these cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

